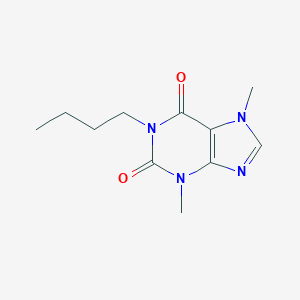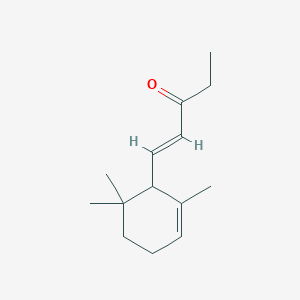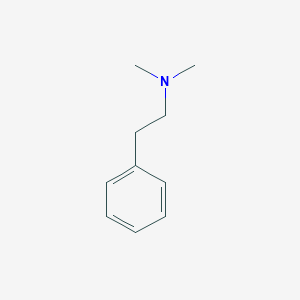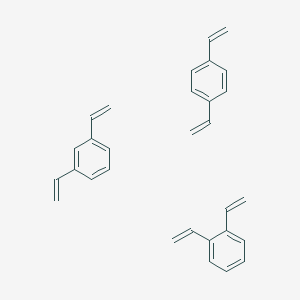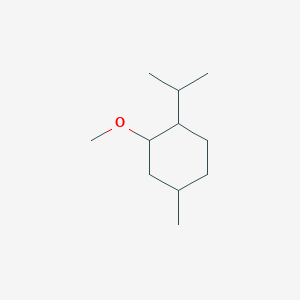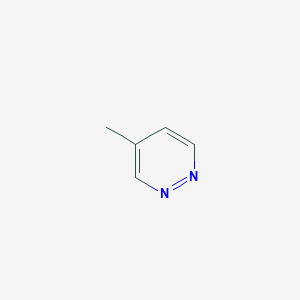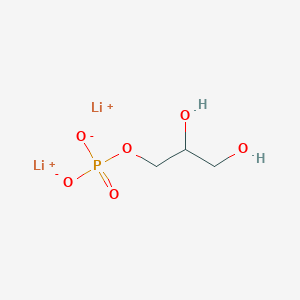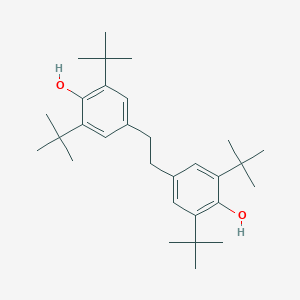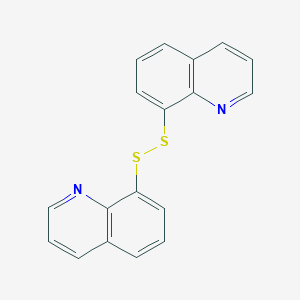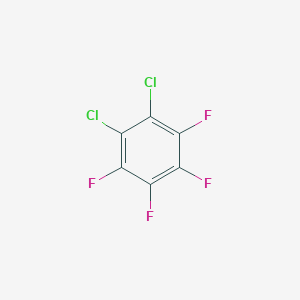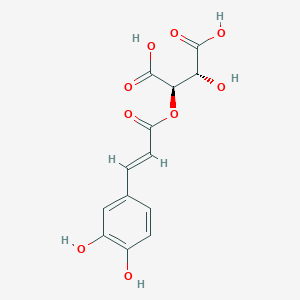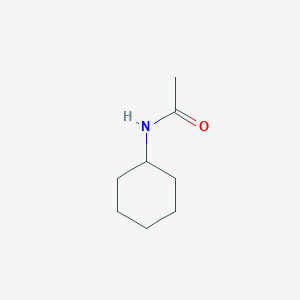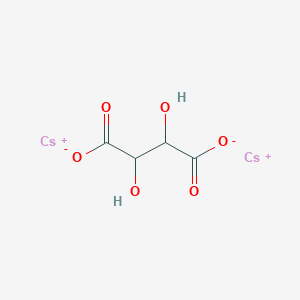
Dicaesium 2,3-dihydroxybutanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dicaesium 2,3-dihydroxybutanedioate, also known as cesium oxalate, is a chemical compound with the molecular formula Cs2C2O4. It is a white crystalline powder that is soluble in water and commonly used in laboratory experiments. The compound has gained significant attention in scientific research due to its unique properties and potential applications.
Mécanisme D'action
The mechanism of action of dicaesium 2,3-dihydroxybutanedioate is not well understood. However, it is believed to act as a chelating agent, forming complexes with metal ions such as calcium and magnesium. The compound may also interact with other biomolecules in the body, leading to various biochemical and physiological effects.
Effets Biochimiques Et Physiologiques
Dicaesium 2,3-dihydroxybutanedioate has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of certain bacteria and fungi, making it a potential candidate for the development of antimicrobial agents. The compound has also been shown to have antioxidant properties, which may have implications in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using dicaesium 2,3-dihydroxybutanedioate in laboratory experiments is its low cost and availability. The compound is also relatively stable and easy to handle, making it a popular choice for researchers. However, the compound has limited solubility in organic solvents, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research involving dicaesium 2,3-dihydroxybutanedioate. One potential area of research is the development of new antimicrobial agents based on the compound's ability to inhibit the growth of bacteria and fungi. Another area of research is the investigation of the compound's antioxidant properties and its potential use in the treatment of various diseases. Additionally, the compound's potential as a catalyst in organic synthesis reactions could be further explored.
Méthodes De Synthèse
The synthesis of dicaesium 2,3-dihydroxybutanedioate involves the reaction between Dicaesium 2,3-dihydroxybutanedioate hydroxide and oxalic acid in water. The resulting product is then filtered and dried to obtain the pure compound. The synthesis method is relatively simple and cost-effective, making it a popular choice for laboratory experiments.
Applications De Recherche Scientifique
Dicaesium 2,3-dihydroxybutanedioate has a wide range of applications in scientific research. It is commonly used as a reagent for the determination of calcium and magnesium ions in water samples. The compound can also be used as a catalyst in organic synthesis reactions and as a precursor for the synthesis of other Dicaesium 2,3-dihydroxybutanedioate compounds.
Propriétés
Numéro CAS |
1114-13-2 |
|---|---|
Nom du produit |
Dicaesium 2,3-dihydroxybutanedioate |
Formule moléculaire |
C4H4Cs2O6 |
Poids moléculaire |
413.88 g/mol |
Nom IUPAC |
dicesium;2,3-dihydroxybutanedioate |
InChI |
InChI=1S/C4H6O6.2Cs/c5-1(3(7)8)2(6)4(9)10;;/h1-2,5-6H,(H,7,8)(H,9,10);;/q;2*+1/p-2 |
Clé InChI |
BUWITDHHZRPZTN-UHFFFAOYSA-L |
SMILES |
C(C(C(=O)[O-])O)(C(=O)[O-])O.[Cs+].[Cs+] |
SMILES canonique |
C(C(C(=O)[O-])O)(C(=O)[O-])O.[Cs+].[Cs+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



